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Zinc Phosphate

Corrosion Engineering Coatings Science Epoxy Modification

Traditional chromate pigments pose regulatory and toxicity risks. Zinc Phosphate (CAS 14485-28-0) is a proven, environmentally acceptable alternative with distinct performance advantages. • 98% corrosion inhibition efficiency on Al alloy 6101; reduces epoxy coating corrosion rate by 70%. • Submicron-sheet morphology (SZP) delivers superior barrier properties at λ=0.35 vs. conventional grades at equivalent loading. • α-Hopeite crystal phase ensures >700 V dielectric breakdown voltage for electrical steel lamination coatings. Supplied with certified purity ≥98% and controlled particle size distribution for reliable formulation performance.

Molecular Formula F-Li
Molecular Weight
CAS No. 14485-28-0
Cat. No. B1164918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc Phosphate
CAS14485-28-0
SynonymsZn3(PO4)2.2H2O, Phosphoric acid zinc salt dihydrate
Molecular FormulaF-Li
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
InChIInChI=1S/2H3O4P.3Zn/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6
Commercial & Availability
Standard Pack Sizes1 mg / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Phosphate (CAS 14485-28-0): An Overview for Corrosion Inhibitor and Coating Raw Material Procurement


Zinc Phosphate (CAS 14485-28-0), chemically known as trizinc bis(orthophosphate) or α-hopeite (Zn₃(PO₄)₂·4H₂O), is an inorganic, non-toxic, white, anti-corrosive pigment [1]. It is primarily utilized as a corrosion inhibitor in protective coatings and as a key component in metal pretreatment processes. Unlike highly soluble salts, zinc phosphate is characterized by its extremely low solubility in water (almost insoluble, with solubility decreasing as temperature increases) but is soluble in dilute inorganic acids and ammonia [2]. This unique solubility profile enables a controlled release of inhibitive ions at a metal-coating interface, providing long-term protection. Its established role as a primary, environmentally acceptable replacement for toxic chromate-based pigments makes it a cornerstone material in the modern coatings and surface finishing industries [3].

Why 'Any Zinc Phosphate' Isn't Sufficient: Key Procurement Distinctions for Zinc Phosphate (CAS 14485-28-0)


While the chemical identity of zinc phosphate is fixed, its performance as a functional material is not a commodity. Substitution based solely on chemical name or CAS number overlooks critical physical and structural variations that dictate end-use effectiveness. For instance, the crystal structure, particle morphology (e.g., conventional vs. submicron-sheet), and particle size distribution significantly impact the pigment's solubility kinetics, barrier properties in a coating, and the stress at the pigment-resin interface [1]. A submicron-sheet morphology of zinc phosphate (SZP) has been shown to provide superior barrier performance compared to conventional zinc phosphate (CZP) at the same mass concentration due to differences in pigment volume concentration (PVC) to critical pigment volume concentration (CPVC) ratio (λ), which alters coating integrity and defect evolution over time [1]. Furthermore, when selecting zinc phosphate as a chromate replacement, its inherent lower solubility compared to zinc chromate means it provides protection through a distinct mechanism (barrier enhancement and interfacial film formation) rather than rapid leachable inhibition [2]. Therefore, procurement specifications must extend beyond purity to include physical form, crystal phase (e.g., α-hopeite), and proven performance in the intended matrix, as these factors are the true determinants of final product value and in-service lifetime.

Quantitative Performance Differentiation: Direct Evidence for Zinc Phosphate (CAS 14485-28-0) Selection


Corrosion Rate Reduction vs. Neat Epoxy: Quantified Barrier Enhancement

In a year-long natural aging study on Al alloy 6101, epoxy coatings modified with Zinc Phosphate (ZP) pigment demonstrated a 70% lower corrosion rate and a 30% higher electrochemical resistance compared to a neat epoxy baseline [1]. The ZP-modified coating also exhibited 50% higher peeling force, indicating improved adhesion, and 20% higher gloss retention after environmental exposure [1].

Corrosion Engineering Coatings Science Epoxy Modification

Corrosion Inhibition Efficiency of 98% in Alkaline Media: Quantified Protection for Aluminum Alloys

Electrochemical analysis of Zinc Phosphate (ZP) pigments in an alkaline environment demonstrated a corrosion inhibition efficiency of nearly 98% [1]. This high level of efficiency is attributed to the pigment's ability to form a shielding film on the aluminum alloy substrate, effectively blocking the penetration of aggressive corrosion ions like chloride [1].

Corrosion Science Aluminum Alloy Protection Pigment Efficiency

Submicron-Sheet Morphology vs. Conventional Morphology: Superior Barrier Performance at Lower Loading

A study comparing epoxy coatings formulated with submicron-sheet zinc phosphate (SZP) against conventional zinc phosphate (CZP) found that SZP provided significantly improved barrier performance [1]. The advantage is linked to the submicron-sheet structure and the resulting pigment volume concentration (PVC) to critical pigment volume concentration (CPVC) ratio (λ). The 10% SZP coating, with a calculated λ of 0.35, exhibited the best overall protection compared to all other tested coatings, including those with different SZP and CZP concentrations [1].

Materials Science Pigment Morphology Epoxy Coatings

Mechanistic Differentiation from Zinc Chromate: Barrier Enhancement vs. Leachable Inhibition

When compared to the toxic benchmark zinc chromate, zinc phosphate operates via a distinct, more stable mechanism. Electrochemical impedance spectroscopy (EIS) studies on mild steel in 3.5% NaCl showed that while zinc chromate initially provides high coating resistance that rapidly decreases over time as its inhibitive ions leach out, zinc phosphate results in a higher and more stable coating resistance over prolonged immersion [1]. This indicates that zinc phosphate's primary protective action is the enhancement of the coating's physical barrier properties rather than the short-lived, leaching-dependent inhibition typical of chromates [1].

Electrochemistry Corrosion Inhibition Mechanism Chromate Replacement

Dielectric Breakdown Strength >700 V: Electrical Insulation for Specialized Applications

Zinc phosphate conversion coatings, after an oil post-treatment, exhibit exceptional electrical insulating properties, with a measured breakdown voltage exceeding 700 V [1]. This is a direct, quantifiable performance attribute of the crystalline α-hopeite coating layer that is not shared by all conversion coating types.

Electrical Insulation Dielectric Strength Metal Pretreatment

Targeted Application Scenarios for Zinc Phosphate (CAS 14485-28-0) Based on Differentiated Performance


Long-Life Epoxy Coatings for Aluminum Infrastructure and Components

Given its ability to reduce the corrosion rate of epoxy coatings by 70% and provide a 98% inhibition efficiency on Al alloy 6101, zinc phosphate (CAS 14485-28-0) is the optimal anti-corrosive pigment for protective coatings on aluminum in demanding environments [1]. This includes architectural aluminum, automotive parts, and aerospace components, where long-term durability and resistance to environmental aging (including UV and humidity) are paramount [1].

High-Performance Barrier Coatings Formulated with Submicron-Sheet Zinc Phosphate

Formulators seeking to maximize corrosion protection while minimizing pigment loading should prioritize submicron-sheet zinc phosphate (SZP). As demonstrated, a 10 wt% SZP formulation with a PVC/CPVC ratio (λ) of 0.35 provides superior barrier properties compared to conventional grades [1]. This application is critical for high-value assets like marine vessels, chemical storage tanks, and pipelines where extended maintenance intervals and coating integrity are non-negotiable [1].

Non-Toxic, Stable Barrier Primer for Chromate Replacement

In applications where regulatory pressure mandates the replacement of carcinogenic zinc chromate primers, zinc phosphate provides a proven, safer alternative with a distinct performance advantage. Unlike the unstable, leaching-dependent protection of chromates, zinc phosphate pigments create a more durable, high-resistance barrier within the coating, ensuring consistent long-term protection for steel and galvanized steel structures [1]. This is particularly relevant for coil coatings, aerospace primers, and heavy-duty equipment manufacturing.

High-Voltage Electrical Steel Lamination and Core Insulation

For the production of electric motors, generators, and transformers, zinc phosphate conversion coatings (α-hopeite) are uniquely specified due to their high dielectric breakdown voltage (>700 V) after oiling [1]. This application leverages the specific crystalline and insulating properties of the formed phosphate layer to prevent eddy current losses and electrical shorts between steel laminations, a critical function not reliably achieved by many other pretreatment or coating systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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